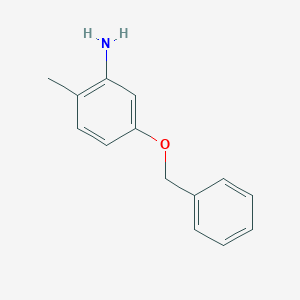

5-(Benzyloxy)-2-methylaniline

Übersicht

Beschreibung

5-(Benzyloxy)-2-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the fifth position and a methyl group attached to the second position of the aniline ring

Wirkmechanismus

Target of Action

5-(Benzyloxy)-2-methylaniline is a complex organic compound that is often used in organic synthesis It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to participate in various biochemical pathways, including carbon–carbon bond forming reactions .

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties depending on their chemical structure and the specific conditions under which they are used .

Result of Action

Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylaniline typically involves the following steps:

Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Benzylation: The resulting 5-amino-2-methylaniline is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Benzyloxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the benzyloxy group to a hydroxyl group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(Benzyloxy)-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. It can be modified to create derivatives with therapeutic properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and performance materials.

Vergleich Mit ähnlichen Verbindungen

2-Methylaniline: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

5-Benzyloxyaniline: Lacks the methyl group, which can influence its reactivity and properties.

4-(Benzyloxy)-2-methylaniline: The position of the benzyloxy group is different, leading to variations in chemical behavior and applications.

Uniqueness: 5-(Benzyloxy)-2-methylaniline is unique due to the specific positioning of both the benzyloxy and methyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Biologische Aktivität

5-(Benzyloxy)-2-methylaniline is an organic compound that has garnered interest in various fields, particularly in biological research due to its potential enzyme inhibitory properties and other pharmacological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group attached to a methylaniline structure. This unique combination of functional groups contributes to its distinctive chemical reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 163.22 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor , which can modulate the activity of various biological pathways.

- Monoamine Oxidase Inhibition : Research has shown that compounds with similar structures can selectively inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. The benzyloxy group is critical for this selectivity, enhancing the binding affinity to the enzyme's active site .

- Potential as a Therapeutic Agent : The inhibition of MAO-B by derivatives of this compound suggests potential applications in treating neurodegenerative disorders, as MAO-B is implicated in the metabolism of neuroprotective agents .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Antibacterial Activity : The compound has been tested against various bacterial strains, showing moderate antibacterial properties. For example, derivatives were screened for their effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in antimicrobial formulations .

- Enzyme Interaction Studies : The interaction of this compound with enzymes was investigated using biochemical assays. These studies revealed that the compound could inhibit specific enzymatic activities, highlighting its role as a biochemical probe .

Case Studies

- Selectivity in MAO Inhibition :

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-(Benzyloxy)-2-hydroxyaniline | Hydroxyl group instead of methyl | Potential antioxidant properties |

| 5-(Benzyloxy)-2-nitroaniline | Nitro group addition | Notable enzyme inhibition |

| 5-(Benzyloxy)-2-chloroaniline | Chlorine atom substitution | Varies in antibacterial efficacy |

This table illustrates how variations in functional groups can significantly influence biological activities.

Eigenschaften

IUPAC Name |

2-methyl-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRKEHVEZGIZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650586 | |

| Record name | 5-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-88-8 | |

| Record name | 5-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.